molecular formula C16H16N4O2 B2940825 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034298-64-9

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2940825
CAS RN: 2034298-64-9
M. Wt: 296.33
InChI Key: WOGTVRKHZMYHJW-UHFFFAOYSA-N
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Description

“(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring and a 5-methylisoxazole ring. Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, a pyrrolidine ring, and a 5-methylisoxazole ring. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms . The specific molecular structure analysis of this compound is not detailed in the retrieved papers.

Scientific Research Applications

Synthesis and Optical Properties

One study focused on the synthesis of a series of compounds using a one-pot, three-component condensation approach, which resulted in compounds with remarkable optical properties, including large Stokes' shifts and tunable quantum yields. These findings underline the potential of such compounds in creating luminescent materials for various applications (Volpi et al., 2017).

Antiproliferative Activity

Another study synthesized and evaluated a series of compounds for their antiproliferative activity against several human cancer cell lines. The compounds showed considerable cytotoxicity, with certain derivatives exhibiting significant activity against prostate cancer cell lines. This suggests the potential of such structures in developing cancer therapeutics (Mullagiri et al., 2018).

Crystal Structure and DFT Studies

Research into the crystal structure and DFT (Density Functional Theory) studies of similar compounds has provided insight into their molecular structures, electrostatic potentials, and physicochemical properties. This research aids in understanding the compounds' reactivity and potential applications in material science (Huang et al., 2021).

Synthesis of Heterocycles

The synthesis of bicycles with fused pyrrole, indole, oxazole, and imidazole rings demonstrates the versatility of such compounds in generating structurally complex and biologically relevant heterocycles. This opens up possibilities for their use in pharmaceuticals and agrochemicals (Katritzky et al., 2004).

Antioxidant and Antimicrobial Activities

A study on the synthesis and evaluation of derivatives for their antioxidant and antimicrobial activities highlighted the bioactivity potential of these compounds. With significant activity against various pathogens, these findings suggest applications in developing new antimicrobial agents (Bassyouni et al., 2012).

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the specific properties and potential applications of “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone”.

Mechanism of Action

Target of Action

The compound, also known as (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, is a bioactive aromatic compound. It contains an indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable tool for developing new useful derivatives .

Mode of Action

The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes at the molecular level, which can lead to various biological effects.

Biochemical Pathways

The compound affects various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are the result of the compound’s interaction with different biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-8-14(18-22-11)16(21)19-7-6-12(9-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,8,10,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGTVRKHZMYHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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